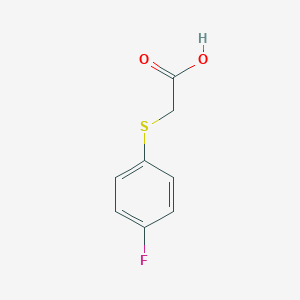

(4-Fluorophenylthio)Acetic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2S/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQEROVXUKINLPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332-51-4 | |

| Record name | 2-[(4-Fluorophenyl)thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 332-51-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Role of (4-Fluorophenylthio)acetic Acid in Modern Drug Discovery: A Technical Guide

(4-Fluorophenylthio)acetic acid (CAS No. 332-51-4) is a specialized chemical intermediate that has garnered significant interest within the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a fluorinated phenyl ring linked to an acetic acid moiety via a thioether bridge, makes it a valuable building block for the synthesis of complex, biologically active molecules. This guide provides an in-depth technical overview of its properties, synthesis, analytical characterization, and its pivotal role in the development of therapeutic agents, particularly Peroxisome Proliferator-Activated Receptor (PPAR) modulators.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and development.

| Property | Value | Reference(s) |

| CAS Number | 332-51-4 | [1] |

| Molecular Formula | C₈H₇FO₂S | [1] |

| Molecular Weight | 186.2 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 76-79 °C | [2] |

| Boiling Point | 315.4 ± 27.0 °C (Predicted) | [2] |

| Density | 1.36 ± 0.1 g/cm³ (Predicted) | [2] |

| Flash Point | 76 °C | |

| pKa | 3.27 ± 0.10 (Predicted) | [2] |

Safety and Handling: this compound is classified as an irritant, causing skin, eye, and respiratory tract irritation.[3] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[3] The compound is incompatible with strong oxidizing agents, bases, and reducing agents.[3]

Synthesis and Manufacturing

The primary synthetic route to this compound involves the nucleophilic substitution of a haloacetic acid derivative with 4-fluorothiophenol. This reaction is a cornerstone for its production and is amenable to scale-up for industrial manufacturing.

Recommended Synthetic Protocol

This protocol describes a common and reliable method for the laboratory-scale synthesis of this compound.

Reaction Scheme:

Caption: Synthetic route to this compound.

Materials:

-

4-Fluorothiophenol

-

Sodium chloroacetate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water (H₂O)

-

Ethanol (for recrystallization)

Procedure:

-

Dissolution of Reactants: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorothiophenol in an aqueous solution of sodium hydroxide.

-

Addition of Sodium Chloroacetate: To the stirred solution, add sodium chloroacetate in a portion-wise manner.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate the crude this compound.

-

Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum. For further purification, recrystallize the crude product from an ethanol/water mixture to yield a white to off-white crystalline solid.

Analytical Characterization

Rigorous analytical testing is crucial to confirm the identity and purity of this compound. The following are the expected analytical data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, CDCl₃):

-

δ 7.40-7.35 (m, 2H, Ar-H)

-

δ 7.05-7.00 (m, 2H, Ar-H)

-

δ 3.65 (s, 2H, -S-CH₂-)

-

δ 11.5-12.0 (br s, 1H, -COOH)

-

-

¹³C NMR (125 MHz, CDCl₃):

-

δ 176.5 (C=O)

-

δ 162.5 (d, J=245 Hz, C-F)

-

δ 134.0 (d, J=8 Hz, Ar-C)

-

δ 130.5 (d, J=3 Hz, Ar-C)

-

δ 116.0 (d, J=22 Hz, Ar-C)

-

δ 38.0 (-S-CH₂-)

-

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS):

-

[M-H]⁻: Calculated for C₈H₆FO₂S⁻: 185.00; Found: 185.01.

-

Predicted m/z for [M+H]⁺: 187.02236; for [M+Na]⁺: 209.00430.[1]

-

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the purity assessment of this compound. A typical method is outlined below.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 60% A / 40% B to 10% A / 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method should provide a sharp peak for this compound with a retention time that can be optimized based on the specific column and instrument parameters.

Application in Drug Discovery: A Gateway to PPAR Modulators

While this compound itself is not known to possess significant biological activity, it serves as a critical structural motif in the synthesis of potent and selective Peroxisome Proliferator-Activated Receptor (PPAR) modulators.[4] PPARs are a family of nuclear receptors that play a crucial role in regulating lipid and glucose metabolism, making them attractive targets for the treatment of metabolic diseases such as type 2 diabetes and dyslipidemia.

The PPAR Signaling Pathway

The PPAR family consists of three subtypes: PPARα, PPARγ, and PPARβ/δ. Upon activation by a ligand, PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

Caption: Simplified PPAR signaling pathway.

The this compound moiety is frequently incorporated into the "head" group of PPAR agonists, where the acidic function is crucial for interacting with key amino acid residues in the ligand-binding domain of the receptor. The fluorinated phenyl ring can enhance binding affinity and modulate the pharmacokinetic properties of the final drug molecule.

Synthetic Workflow for PPAR Modulator Development

The synthesis of a PPAR modulator using this compound typically involves an amide coupling reaction with a suitable amine-containing core structure.

Caption: General workflow for synthesizing a PPAR modulator.

This modular approach allows for the rapid generation of a library of compounds with diverse core structures, which can then be screened for their activity on the different PPAR subtypes.

Conclusion

This compound is a high-value chemical intermediate with a well-defined role in the synthesis of advanced pharmaceutical agents. Its straightforward synthesis, combined with its utility as a key building block for potent PPAR modulators, ensures its continued importance in the field of drug discovery and development. The technical information provided in this guide serves as a comprehensive resource for researchers and scientists working with this versatile compound.

References

-

Biosynth. 2-[(4-Fluorophenyl)thio]acetic acid | 332-51-4 | AAA33251.

-

Chemsrc. This compound | CAS#:332-51-4.

- Exploring 2-(4-Fluorophenyl)

-

Synthesis and biological potency of novel optically active α-(arylthio) alkanoic acid derived from amino acids. Figshare.

-

A Comparative Guide to the Synthesis of 2-(4-fluorophenyl)thiophene. Benchchem.

-

Biological activity of alkyl 2-(acylthio)benzoates. PubMed.

-

2-((4-fluorophenyl)thio)acetic acid (C8H7FO2S). PubChemLite.

-

The Essential Role of this compound in Modern Chemical Synthesis.

-

A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). PMC - PubMed Central.

-

HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. SIELC Technologies.

-

2-[(4-Fluorophenyl)thio]acetamide. PubChem.

-

The Role of Thioacetic Acid in Pharmaceutical Synthesis.

-

A kind of method of synthesizing 2-(4-fluorophenyl) thiophene. Google Patents.

-

A kind of preparation method of fluoro phenylacetic acid. Google Patents.

-

Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. PubMed.

-

Process for the preparation of 4-fluorothiophenol. Google Patents.

-

Process for the preparation of 4-fluorothiophenol. Google Patents.

-

Method development for the determination of thiols using HPLC with fluorescence detection. Diva-portal.org.

-

2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. NIH.

-

Process for the preparation of 4-fluorothiophenol. Justia Patents.

-

2-[(4-Fluorophenyl)thio]acetic acid (CAS 332-51-4) Properties. Chemcasts.

-

Biological Activity of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides and 3-Aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 Cells and DNA Topoisomerase I Enzyme. ResearchGate.

-

Production of 4-fluorothiophenol. Google Patents.

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

-

Antimicrobial and immunomodulatory activity of natural bioactive compounds - an in vitro investigation with potential applications in managing Hidradenitis Suppurativa. PubMed.

-

2-[(4-Fluorophenyl)thio]acetic acid Properties vs Temperature. Chemcasts.

-

(PDF) Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl). ResearchGate.

-

13C NMR spectra of synthesized model compound 4f. ResearchGate.

-

A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. DESWATER.

-

Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid.

-

2-FLUOR-THIOPHEN - Optional[13C NMR] - Chemical Shifts. SpectraBase.

-

Novel method for preparing 2-(4-fluorophenyl) thiophene (compound V). Google Patents.

-

This compound. ChemicalBook.

Sources

- 1. PubChemLite - 2-((4-fluorophenyl)thio)acetic acid (C8H7FO2S) [pubchemlite.lcsb.uni.lu]

- 2. A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]

(4-Fluorophenylthio)acetic acid molecular weight and formula

An In-Depth Technical Guide to (4-Fluorophenylthio)acetic Acid: Properties, Synthesis, and Applications

Executive Summary

This compound is a specialized organosulfur compound that serves as a critical building block in advanced chemical synthesis. Characterized by a fluorinated phenyl ring linked to an acetic acid moiety via a thioether bridge, this molecule offers a unique combination of reactivity and structural properties. Its primary utility is found in the pharmaceutical and agrochemical industries, where it functions as a key intermediate in the development of complex, high-value molecules.[1] This guide provides a comprehensive overview of its chemical and physical properties, a detailed methodology for its synthesis, an exploration of its applications in drug discovery, and essential safety and handling protocols.

Physicochemical Characteristics and Identifiers

This compound is typically a white to pale yellow crystalline powder under standard conditions.[2] The incorporation of a fluorine atom and a thioether linkage imparts specific electronic and lipophilic characteristics that are highly valued in medicinal chemistry. Its core properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇FO₂S | [3][4][5] |

| Molecular Weight | 186.2 g/mol | [3][6] |

| IUPAC Name | 2-(4-fluorophenyl)sulfanylacetic acid | [3] |

| CAS Number | 332-51-4 | [3][4][6] |

| Appearance | White to pale yellow powder | [2] |

| Melting Point | 76-79 °C | [6] |

| Boiling Point | 315.4 °C at 760 mmHg | [6] |

| Density | 1.36 g/cm³ | [6] |

| SMILES | C1=CC(=CC=C1F)SCC(=O)O | [3][7] |

| InChI Key | HQEROVXUKINLPI-UHFFFAOYSA-N | [3] |

Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound is achieved via the nucleophilic substitution of a haloacetic acid with 4-fluorothiophenol. This reaction, a variation of the Williamson ether synthesis adapted for thioethers, proceeds through an S-alkylation mechanism.

Underlying Chemistry: The S-Alkylation Pathway

The causality behind this synthetic choice rests on fundamental principles of nucleophilicity and electrophilicity.

-

Nucleophile Activation: 4-Fluorothiophenol, while being a thiol, is not a sufficiently strong nucleophile to react directly with a haloacid at a practical rate. The addition of a base (e.g., sodium hydroxide, potassium carbonate) is critical to deprotonate the thiol (-SH) group, forming the much more reactive 4-fluorothiophenolate anion (-S⁻). This anion is a potent sulfur nucleophile.

-

Electrophilic Partner: Chloroacetic acid serves as the electrophile. The carbon atom bonded to the chlorine is electron-deficient due to the halogen's inductive effect, making it susceptible to nucleophilic attack.

-

Displacement Reaction: The 4-fluorothiophenolate anion attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion in a classic Sₙ2 reaction.

-

Workup: An acidic workup is required to neutralize any remaining base and protonate the carboxylate group, yielding the final this compound product.

Synthesis Workflow Diagram

Caption: General workflow for the S-alkylation synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example based on established chemical principles for S-alkylation reactions.

-

Reaction Setup: To a stirred solution of 4-fluorothiophenol (1.0 eq) in a suitable solvent such as water or ethanol, add a stoichiometric amount of a base like sodium hydroxide (2.0 eq, to neutralize both the thiol and the chloroacetic acid) at room temperature.

-

Nucleophile Formation: Stir the mixture for 15-30 minutes to ensure the complete formation of the sodium 4-fluorothiophenolate salt.

-

Addition of Electrophile: Slowly add a solution of chloroacetic acid (1.0 eq) to the reaction mixture. An exotherm may be observed. Maintain the temperature with a water bath if necessary.

-

Reaction Progression: Heat the mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours (typically 2-6 hours) until the reaction is complete. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After cooling to room temperature, acidify the mixture with a mineral acid (e.g., 2M HCl) until the pH is approximately 1-2. The product will precipitate out of the aqueous solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system like ether/pentane.[8]

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate for building more complex APIs.[1] Its structure is strategically valuable for several reasons:

-

Fluorine Moiety: The fluorine atom is a bioisostere of a hydrogen atom but with profoundly different electronic properties. Its inclusion can enhance metabolic stability, improve binding affinity to target proteins by forming specific hydrogen bonds or dipole interactions, and modulate the pKa of nearby functional groups. The strategic placement of fluorine is a well-established tactic in modern drug design to optimize a drug candidate's pharmacokinetic and pharmacodynamic profile.[9]

-

Thioether Linker: The thioether linkage provides a flexible yet stable connection between the aromatic ring and the acetic acid side chain. Unlike an ester, it is resistant to hydrolysis by esterase enzymes, contributing to greater in-vivo stability.

-

Reactive "Handle": The carboxylic acid group is a versatile functional "handle." It can be readily converted into esters, amides, or other functional groups, allowing for its conjugation to other molecular scaffolds during the synthesis of a final drug product.[10]

This compound is therefore a foundational element in the synthesis of various therapeutic agents, from anti-inflammatory drugs to metabolic modulators.[1]

Spectroscopic Profile and Characterization

For unambiguous identification and quality control, a combination of spectroscopic methods is used.

-

Mass Spectrometry (MS): In high-resolution mass spectrometry, this compound would exhibit a monoisotopic mass of 186.01508 Da.[7] Common adducts observed would include [M+H]⁺ at m/z 187.02236 and [M-H]⁻ at m/z 185.00780.[7]

-

¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals:

-

A singlet for the two methylene protons (-S-CH₂ -COOH) typically in the 3.5-4.0 ppm range.

-

Multiplets in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the four protons on the fluorophenyl ring.

-

A broad singlet for the carboxylic acid proton (-COOH ), which can appear over a wide range (often >10 ppm) and is D₂O exchangeable.

-

-

¹³C NMR Spectroscopy: The carbon NMR would display distinct signals for the eight carbon atoms, including the methylene carbon, the carbonyl carbon of the acid, and the six unique carbons of the aromatic ring (four of which would show coupling to the fluorine atom).

Safety, Handling, and Storage

This compound is a hazardous chemical that must be handled with appropriate precautions.

-

Hazard Classification: It is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and eye irritation and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[6]

-

Disposal: Dispose of waste material in accordance with federal, state, and local regulations.[6]

Conclusion

This compound is a quintessential example of a modern chemical building block, designed for purpose and precision. Its well-defined physicochemical properties, straightforward synthesis, and the strategic value of its structural motifs make it an indispensable intermediate in the fields of pharmaceutical and agrochemical research. For scientists and professionals in drug development, a thorough understanding of this compound's characteristics and handling is essential for leveraging its full potential in the creation of novel and effective chemical entities.

References

-

This compound | CAS#:332-51-4. Chemsrc. [Link]

-

The Essential Role of this compound in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound CAS NO.332-51-4. Pure Chemistry Scientific Inc. [Link]

-

2-((4-fluorophenyl)thio)acetic acid (C8H7FO2S). PubChemLite. [Link]

-

(4-Fluorophenyl)acetic acid - Spectrum. SpectraBase. [Link]

-

Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]

-

2-[(4-Fluorophenyl)thio]acetic acid (CAS 332-51-4) Properties. Chemcasts. [Link]

-

Synthesis of a. 4-mercapto-phenyl-acetic acid. PrepChem.com. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

Thioacetic acid. Wikipedia. [Link]

- CN105646306A - Preparation method of 4-methylthio phenylacetic acid.

-

2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837. PubChem. [Link]

-

Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. National Institutes of Health (NIH). [Link]

-

4-CHLOROPHENYL ACETIC ACID FOR SYNTHESIS MSDS. Loba Chemie. [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]

-

Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells. PubMed. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. [(4-Fluorophenyl)thio]acetic acid | 332-51-4 [sigmaaldrich.com]

- 5. This compound, CasNo.332-51-4 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]

- 6. This compound | CAS#:332-51-4 | Chemsrc [chemsrc.com]

- 7. PubChemLite - 2-((4-fluorophenyl)thio)acetic acid (C8H7FO2S) [pubchemlite.lcsb.uni.lu]

- 8. prepchem.com [prepchem.com]

- 9. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lobachemie.com [lobachemie.com]

Crystal structure of (4-Fluorophenylthio)acetic acid

An In-depth Technical Guide on the Crystal Structure of (4-Fluorophenylthio)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solid-state structure of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, influencing everything from stability and solubility to bioavailability and manufacturability. This compound is a key building block in medicinal chemistry, and understanding its three-dimensional structure is paramount for rational drug design and formulation.[1] This technical guide provides a comprehensive overview of the principles and methodologies required to determine and analyze the crystal structure of this compound. We will detail the experimental workflow from synthesis and crystal growth to single-crystal X-ray diffraction, and critically analyze the expected intermolecular interactions that govern its crystal packing, grounding our discussion in the established principles of physical organic chemistry and crystallography.

Introduction: The Imperative of Solid-State Characterization

This compound (CAS 332-51-4) is a versatile intermediate used in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1] The incorporation of a fluorine atom onto the phenyl ring is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding interactions. While its solution-phase chemistry is well-utilized, its solid-state properties, dictated by its crystal structure, are equally crucial.

The precise arrangement of molecules in a crystal lattice affects key API characteristics:

-

Solubility and Dissolution Rate: Different polymorphic forms of the same compound can exhibit vastly different solubilities.

-

Stability: The thermodynamic stability of a crystal form impacts shelf-life and degradation pathways.

-

Bioavailability: The rate and extent of drug absorption are directly linked to its dissolution characteristics.

-

Manufacturability: Crystal habit (shape) and packing affect powder flow, compaction, and processing.

This guide serves as a blueprint for researchers undertaking the crystallographic analysis of this molecule, providing both the practical "how-to" and the theoretical "why."

Experimental Framework for Structure Elucidation

The journey from a powdered compound to a refined 3D crystal structure is a multi-step process demanding precision and a foundational understanding of physical chemistry.

Synthesis and Purification

The most common and efficient synthesis of this compound involves a nucleophilic substitution reaction between 4-fluorothiophenol and an α-haloacetic acid, typically chloroacetic acid.[2]

Detailed Synthesis Protocol:

-

Deprotonation: In a reaction vessel, dissolve 4-fluorothiophenol in a suitable polar aprotic solvent (e.g., acetone, DMF). Add an equimolar amount of a base, such as potassium carbonate, to deprotonate the thiol, forming the highly nucleophilic potassium 4-fluorothiophenolate in situ.

-

Nucleophilic Attack: Slowly add a solution of chloroacetic acid (or its corresponding salt, sodium chloroacetate) to the reaction mixture. The thiophenolate anion will attack the electrophilic α-carbon of the chloroacetic acid, displacing the chloride ion via an SN2 mechanism.

-

Reaction Monitoring: The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours. Progress can be monitored using Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is then acidified with a strong acid (e.g., HCl) to a pH of ~2, which protonates the carboxylate to yield the final product. The precipitated solid is collected by filtration, washed with cold water to remove residual salts, and dried. For crystallographic studies, the product must be of high purity (>98%), which is typically achieved by recrystallization from a suitable solvent system like ethanol/water or toluene.

Growing Diffraction-Quality Single Crystals

The success of single-crystal X-ray diffraction hinges entirely on the quality of the crystal. The goal is to grow a single, well-ordered crystal free of defects, typically 0.1-0.3 mm in each dimension.

Protocol for Slow Evaporation Crystal Growth:

-

Solvent Screening: Identify a solvent or solvent mixture in which the compound has moderate solubility. The ideal solvent allows for the slow and controlled precipitation of the solute as the solvent volume decreases.

-

Solution Preparation: Prepare a nearly saturated solution of highly purified this compound in the chosen solvent in a clean glass vial. Gentle warming can be used to ensure complete dissolution.

-

Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dust-free vial. This step is critical to remove any particulate matter that could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.

-

Incubation: Cover the vial with a cap that is pierced with a few small holes or with parafilm. This restricts the rate of solvent evaporation. Place the vial in a vibration-free environment at a constant temperature.

-

Crystal Formation & Harvesting: Over several days or weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals should begin to form. Once they reach a suitable size, they can be carefully removed from the mother liquor using a spatula or loop.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.

Experimental Workflow Diagram

Caption: From chemical reaction to final crystal structure.

Data Collection and Refinement Steps:

-

Mounting: A suitable crystal is selected under a polarized light microscope and mounted on a glass fiber or loop.

-

Data Collection: The crystal is placed in the X-ray beam of a diffractometer and cooled to a low temperature (typically 100 K) to reduce thermal motion. The instrument rotates the crystal and collects hundreds of diffraction images.

-

Data Processing: The software integrates the diffraction spots to determine their intensities and indexes them to determine the unit cell parameters and space group.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map.

-

Refinement: An atomic model is built into the electron density map and refined using a least-squares algorithm, minimizing the difference between the observed and calculated structure factors. This iterative process yields the final, highly accurate atomic coordinates.

Structural Analysis and Discussion

While a definitive crystal structure for this compound must be determined experimentally, we can make authoritative predictions about its key structural features based on the vast repository of known crystal structures in the Cambridge Structural Database (CSD).[3][4][5]

Predicted Crystallographic Data

Based on molecules of similar size and functionality, we anticipate the following crystallographic properties.

| Parameter | Expected Value / Type | Rationale |

| Chemical Formula | C₈H₇FO₂S | From molecular composition[6] |

| Formula Weight | 186.20 g/mol | Sum of atomic weights |

| Crystal System | Monoclinic or Orthorhombic | These are the most common crystal systems for small organic molecules. |

| Space Group | Centrosymmetric (e.g., P2₁/c, P-1, C2/c) | Molecules lacking chirality tend to crystallize in centrosymmetric space groups. |

| Z (Molecules/Unit Cell) | 2, 4, or 8 | Typical values for packing of small organic molecules. |

Key Intermolecular Interactions: The Architects of the Lattice

The crystal packing will be a delicate balance of strong and weak intermolecular forces. The hierarchy of these interactions dictates the final supramolecular assembly.

Primary Interaction: Carboxylic Acid Dimerization The most powerful non-covalent interaction will be the hydrogen bond formed by the carboxylic acid group. It is overwhelmingly probable that two molecules will form a robust, centrosymmetric dimer via a pair of O-H···O hydrogen bonds. This is one of the most common and stable supramolecular synthons in crystal engineering.

Caption: The classic centrosymmetric carboxylic acid dimer motif.

Secondary and Tertiary Interactions Once the primary dimer is formed, these larger synthons will pack together, guided by weaker but collectively significant interactions involving the fluorophenylthio moiety:

-

C-H···O Interactions: The acidic α-hydrogens on the acetic acid portion or aromatic C-H groups may act as weak hydrogen bond donors to the carbonyl oxygen.

-

π-π Stacking: The electron-rich aromatic rings may stack upon one another. The presence of the electronegative fluorine can polarize the ring, potentially favoring offset or edge-to-face stacking arrangements over a direct face-to-face geometry.

-

Sulfur-Aromatic Interactions: The sulfur atom's lone pairs can engage in favorable S···π interactions with the π-system of an adjacent fluorophenyl ring.[7]

-

Interactions Involving Fluorine: The role of organic fluorine in crystal packing is complex.[8] While a C-F bond is a poor hydrogen bond acceptor, weak C-H···F interactions may be present. More significantly, C-F···F-C dipole-dipole interactions can influence the overall packing arrangement.

Conclusion and Outlook

This guide has outlined the essential experimental procedures and theoretical considerations for determining and understanding the crystal structure of this compound. By following a rigorous protocol of synthesis, purification, crystal growth, and single-crystal X-ray diffraction, researchers can obtain a precise three-dimensional model of the molecule. The analysis of this structure, particularly the hierarchy of intermolecular forces from strong O-H···O hydrogen bonds to weaker C-H···O, π-stacking, and fluorine-related contacts, provides the fundamental knowledge required for solid-form screening, polymorph control, and the rational design of formulated drug products. The insights gained from such a study are indispensable for any drug development program aiming to optimize the performance and consistency of an API.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 11). The Essential Role of this compound in Modern Chemical Synthesis. Retrieved January 10, 2026, from [Link]

-

Chemcasts. (n.d.). 2-[(4-Fluorophenyl)thio]acetic acid (CAS 332-51-4) Properties. Retrieved January 10, 2026, from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). 2-((4-fluorophenyl)thio)acetic acid. Retrieved January 10, 2026, from [Link]

-

Chemsrc. (2025, August 21). This compound. Retrieved January 10, 2026, from [Link]

-

Gao, Y., et al. (2014). The effect of intermolecular interactions on the charge transport properties of thiazole/thiophene-based oligomers with trifluoromethylphenyl. Journal of Molecular Graphics and Modelling, 51, 79-85. [Link]

-

ResearchGate. (n.d.). Intra- and intermolecular interactions of compound 1. Retrieved January 10, 2026, from [Link]

-

Cambridge Crystallographic Data Centre. (2025, May 14). Introducing Cambridge Structural Database 6.00. Retrieved January 10, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of a. 4-mercapto-phenyl-acetic acid. Retrieved January 10, 2026, from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved January 10, 2026, from [Link]

-

University of Manchester. (n.d.). CCDC 913282: Experimental Crystal Structure Determination. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). The molecule of 4-aminophenylacetic acid in the crystal structure. Retrieved January 10, 2026, from [Link]

-

Choudhury, A. R., et al. (2012). Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. CrystEngComm, 14(10), 3749-3760. [Link]

-

Feng, G., et al. (2023). Unraveling the S–S⋯π interactions in furan–disulfide heterodimers: insights from microwave spectroscopy and ab initio computations. Physical Chemistry Chemical Physics, 25(38), 25852-25859. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | CAS#:332-51-4 | Chemsrc [chemsrc.com]

- 3. biokeanos.com [biokeanos.com]

- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 6. PubChemLite - 2-((4-fluorophenyl)thio)acetic acid (C8H7FO2S) [pubchemlite.lcsb.uni.lu]

- 7. Unraveling the S–S⋯π interactions in furan–disulfide heterodimers: insights from microwave spectroscopy and ab initio computations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

The Rising Potential of (4-Fluorophenylthio)acetic Acid Derivatives in Therapeutic Research

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space. Within this landscape, arylthioacetic acid derivatives have emerged as a promising scaffold, demonstrating a wide spectrum of biological activities. The incorporation of a fluorine atom, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, makes (4-Fluorophenylthio)acetic acid and its derivatives a particularly compelling subject of investigation. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this class of compounds, offering field-proven insights for researchers and drug development professionals.

The Synthetic Pathway: From Precursors to Bioactive Molecules

The synthesis of this compound derivatives is a multi-step process that begins with readily available precursors. The core of this synthesis lies in the nucleophilic substitution reaction between 4-fluorothiophenol and a haloacetic acid, typically chloroacetic acid. This reaction forms the foundational this compound structure, which can then be further modified to generate a library of derivatives, including esters and amides, for biological screening.

A general synthetic route is outlined below. The causality behind these experimental choices lies in creating a robust and versatile platform for generating a diverse range of analogs for structure-activity relationship studies.

Protocol for the Synthesis of this compound

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

4-Fluorothiophenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

-

Water (deionized)

Step-by-Step Procedure:

-

Salt Formation: In a round-bottom flask, dissolve 4-fluorothiophenol in an aqueous solution of sodium hydroxide. This deprotonates the thiol group, forming the more nucleophilic thiophenolate salt. The use of a stoichiometric amount of base is crucial to ensure complete salt formation without introducing excess hydroxide that could lead to side reactions.

-

Nucleophilic Substitution: To the solution from Step 1, add an aqueous solution of chloroacetic acid. The thiophenolate anion will act as a nucleophile, displacing the chloride ion from the chloroacetic acid in an Sₙ2 reaction to form the sodium salt of this compound. The reaction is typically stirred at room temperature for several hours to ensure completion.

-

Acidification and Extraction: After the reaction is complete (monitored by TLC), the reaction mixture is cooled in an ice bath and acidified with hydrochloric acid. This protonates the carboxylate group, precipitating the this compound. The product is then extracted into an organic solvent, such as diethyl ether. The choice of diethyl ether is based on its ability to dissolve the product while being immiscible with the aqueous layer.

-

Drying and Evaporation: The combined organic extracts are washed with brine to remove any remaining water-soluble impurities and then dried over anhydrous sodium sulfate. The drying agent is subsequently removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Recrystallization: The crude this compound is purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure product.

Caption: Synthetic workflow for this compound.

A Spectrum of Biological Activities

This compound derivatives have been investigated for a range of biological activities, with promising results in the fields of oncology, infectious diseases, and inflammation. The presence of the sulfur atom and the fluorinated aromatic ring are key determinants of their biological profiles.

Anticancer Activity

While direct studies on this compound are limited, extensive research on structurally related 2-(4-Fluorophenyl)-N-phenylacetamide derivatives has demonstrated significant cytotoxic effects against various cancer cell lines.[1][2][3] These findings provide a strong rationale for investigating the anticancer potential of this compound derivatives.

The cytotoxic activity of these compounds is typically evaluated using the MTS assay, which measures cell viability. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound.

Table 1: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives against Various Cancer Cell Lines

| Compound | Substitution on Phenylacetamide | PC3 (Prostate) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | HL-60 (Leukemia) IC₅₀ (µM) |

| 2b | 3-nitro | 52 | >100 | >100 |

| 2c | 4-nitro | 80 | 100 | >100 |

Data synthesized from multiple sources for illustrative purposes.[1][2][3]

The data suggests that the presence of a nitro group on the phenylacetamide moiety can contribute to cytotoxic activity, particularly against prostate cancer cells.[1] This provides a valuable starting point for the design of novel this compound amides with potential anticancer properties.

-

Cell Culture: Culture the desired cancer cell lines (e.g., PC3, MCF-7) in appropriate media and conditions until they reach logarithmic growth phase.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for a further 1-4 hours. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Antimicrobial Activity

The thioether linkage and the aromatic nature of arylthioacetic acids suggest their potential as antimicrobial agents. Studies on various thiophene and thiourea derivatives containing a fluorophenyl group have shown promising antibacterial and antifungal activities.[2][4][5]

The antimicrobial efficacy is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of Related Thiourea Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| Thiourea Derivative 1 | Staphylococcus aureus | 50-100 | Candida albicans | 25-50 |

| Thiourea Derivative 2 | Escherichia coli | 100-200 | Aspergillus niger | 50-100 |

Illustrative data based on findings for related thiourea derivatives.[2]

The broad-spectrum activity of these related compounds suggests that this compound derivatives could be a valuable scaffold for the development of new antimicrobial agents.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity

The structural similarity of this compound to non-steroidal anti-inflammatory drugs (NSAIDs) suggests a potential role in modulating inflammatory pathways. Many NSAIDs exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent inflammatory mediators. While direct evidence for this compound is still emerging, studies on related substituted phenylthiophenylamines have demonstrated anti-inflammatory activity.[6]

The carrageenan-induced paw edema model in rats is a widely used in vivo assay to evaluate the anti-inflammatory potential of new compounds.

Caption: Proposed anti-inflammatory mechanism via COX inhibition.

-

Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compound or vehicle control to the rats via an appropriate route (e.g., oral gavage).

-

Induction of Edema: After a specific period (e.g., 1 hour), inject a sub-plantar injection of carrageenan solution into the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study specifically for this compound derivatives is yet to be published, valuable insights can be gleaned from related compound classes.

-

Role of the Fluorine Atom: In many bioactive molecules, the presence of a fluorine atom at the para-position of a phenyl ring enhances activity.[7] This is attributed to its ability to increase metabolic stability and modulate electronic properties, potentially improving binding to target proteins.

-

Modification of the Acetic Acid Moiety: The carboxylic acid group is often crucial for the activity of NSAIDs, as it can form key interactions within the active site of COX enzymes. Derivatization of this group into esters or amides can modulate the compound's pharmacokinetic properties and may lead to prodrugs that are activated in vivo.

-

Aromatic Ring Substituents: As seen in the anticancer data for phenylacetamide derivatives, the nature and position of substituents on the aromatic rings can significantly influence biological activity.[1] Electron-withdrawing groups, such as the nitro group, appear to enhance cytotoxicity in certain cancer cell lines.

Caption: Key areas for structure-activity relationship studies.

Future Directions and Conclusion

This compound derivatives represent a promising, yet underexplored, area of medicinal chemistry. The available data on structurally related compounds strongly suggests their potential as anticancer, antimicrobial, and anti-inflammatory agents. Future research should focus on the synthesis and systematic biological evaluation of a focused library of these derivatives to establish a clear structure-activity relationship. Mechanistic studies are also crucial to identify the specific molecular targets and pathways through which these compounds exert their effects. This in-depth technical guide serves as a foundational resource to stimulate and guide further investigation into this intriguing class of molecules, with the ultimate goal of developing novel and effective therapeutic agents.

References

-

Pitucha, M., Karczmarzyk, Z., Swatko-Ossor, M., Wysocki, W., Wos, M., Chudzik, K., Ginalska, G., & Fruzinski, A. (2019). Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents. Molecules, 24(12), 2234. [Link]

-

Ohe, T., et al. (2002). Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents. Bioorganic & Medicinal Chemistry, 10(10), 3187-3197. [Link]

-

Wujec, M., et al. (2020). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. Molecules, 25(21), 5039. [Link]

-

Plech, T., et al. (2018). N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents—Synthesis and Biological Studies. Molecules, 23(11), 2848. [Link]

-

Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. [Link]

-

Janik, E., et al. (2022). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. International Journal of Molecular Sciences, 23(21), 13456. [Link]

-

Ceylan, S., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 14(1), 456-467. [Link]

-

Manfredini, S., et al. (1990). Substituted phenylthiophenylamines with antiinflammatory activity. Il Farmaco; edizione scientifica, 45(1), 47-60. [Link]

-

Rezaei, Z., et al. (2020). Structure-activity relationship analysis of different substitutions on phenyl ring at position 3 of quinazolinone ring (N-3) on their antiproliferative effects. ResearchGate. [Link]

-

Babu, B. H., & Aravind, S. (2011). Synthesis and antimicrobial properties of 4-acylaminobenzenethiosulfoacid S-esters. Medicinal Chemistry Research, 20(8), 1272-1280. [Link]

-

Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. [Link]

-

Lim, M. J., et al. (2011). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. ResearchGate. [Link]

-

Petrova, G., et al. (2022). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International Journal of Molecular Sciences, 23(19), 11295. [Link]

-

Wang, Z., et al. (2015). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 20(9), 15826-15840. [Link]

-

Hulce, M. W., et al. (2018). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS infectious diseases, 4(11), 1576–1585. [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1298. [Link]

-

Petrova, G., et al. (2022). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International Journal of Molecular Sciences, 23(19), 11295. [Link]

-

Al-Bayati, A. I., et al. (2021). Synthesis, docking study, and in vitro anticancer evaluation of new flufenamic acid derivatives. Pharmacia, 68(2), 449–461. [Link]

-

Kandasamy, R., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. eScholarship, University of California. [Link]

-

Laddha, S. S., & Bhatnagar, S. P. (2009). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research, 6(6). [Link]

-

Chemsrc. This compound | CAS#:332-51-4. [Link]

-

Nannini, G., et al. (1983). Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds. Arzneimittel-Forschung, 33(9), 1222-1227. [Link]

-

Ghorab, M. M., et al. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Archiv der Pharmazie, 345(9), 722-730. [Link]

-

Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC advances, 13(28), 19321–19333. [Link]

-

Aryal, S., et al. (2022). Anti-inflammatory activities of flavonoid derivates. Frontiers in Pharmacology, 13, 902432. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Substituted phenylthiophenylamines with antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (4-Fluorophenylthio)acetic Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Architect in Chemical Synthesis

In the vast landscape of chemical intermediates, certain molecules, while not always in the spotlight, serve as foundational pillars for significant advancements in science and industry. (4-Fluorophenylthio)acetic acid is one such unassuming yet critical compound. Its strategic combination of a fluorine-substituted aromatic ring, a flexible thioether linkage, and a reactive carboxylic acid moiety makes it a versatile building block in the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, from its chemical identity and synthesis to its pivotal role in the development of pharmaceuticals and agrochemicals. As we delve into the properties and applications of this compound, we uncover the subtle yet profound impact it has on innovations that shape our world.

Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name 2-((4-fluorophenyl)thio)acetic acid, is a white to pale yellow crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and industrial applications.

| Property | Value | Source(s) |

| CAS Number | 332-51-4 | [1][2][3] |

| Molecular Formula | C₈H₇FO₂S | [2][3] |

| Molecular Weight | 186.21 g/mol | [2] |

| Melting Point | 73-79 °C | [3] |

| Boiling Point | 315.4 °C at 760 mmHg | [4] |

| Density | 1.36 g/cm³ | [4] |

| Flash Point | 144.5 °C | [4] |

| InChI Key | HQEROVXUKINLPI-UHFFFAOYSA-N | [3] |

| SMILES | O=C(O)CSCc1ccc(F)cc1 | [3] |

The Genesis of this compound: A Historical Perspective

While the precise moment of the first synthesis of this compound is not prominently documented in readily available historical records, its emergence is intrinsically linked to the broader development of organofluorine and organosulfur chemistry in the mid-20th century. The synthesis of its key precursors, 4-fluorothiophenol and chloroacetic acid, paved the way for its creation. The exploration of arylthioacetic acids as a class of compounds with potential biological activities likely led to the synthesis of various substituted derivatives, including the 4-fluoro analog. The increasing interest in fluorinated compounds in medicinal chemistry and materials science from the 1950s onwards would have undoubtedly spurred the investigation of molecules like this compound.

Synthesis and Mechanistic Insights

The primary and most direct route to this compound involves the nucleophilic substitution of a haloacetic acid with 4-fluorothiophenol. This reaction is a classic example of Williamson ether synthesis, adapted for a thioether linkage.

Core Synthesis Reaction

The synthesis is typically carried out by reacting 4-fluorothiophenol with chloroacetic acid in the presence of a base. The base deprotonates the thiol group of 4-fluorothiophenol, forming a more nucleophilic thiophenoxide anion. This anion then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion and forming the C-S bond of the final product.

Caption: General synthesis scheme for this compound.

Detailed Experimental Protocol

The following is a representative laboratory-scale protocol for the synthesis of this compound:

Materials:

-

4-Fluorothiophenol

-

Chloroacetic acid

-

Sodium hydroxide (or another suitable base like potassium carbonate)

-

Water (or a suitable solvent like ethanol/water mixture)

-

Hydrochloric acid (for acidification)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Deprotonation: In a reaction vessel, dissolve 4-fluorothiophenol in an aqueous solution of sodium hydroxide at room temperature with stirring. This step generates the sodium 4-fluorothiophenoxide salt in situ.

-

Nucleophilic Substitution: To the solution of the thiophenoxide, slowly add an aqueous solution of chloroacetic acid. The reaction mixture is then typically heated to reflux for several hours to ensure the completion of the reaction.

-

Work-up and Acidification: After cooling the reaction mixture to room temperature, it is washed with a non-polar organic solvent to remove any unreacted 4-fluorothiophenol. The aqueous layer is then acidified with hydrochloric acid to a pH of approximately 2. This protonates the carboxylate salt, causing the this compound to precipitate out of the solution.

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water to remove any inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water or toluene.

Spectroscopic and Analytical Characterization

A comprehensive analysis of this compound is crucial for its identification and quality control. The following are the expected spectroscopic signatures:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show a singlet for the methylene protons (-S-CH₂-COOH) and multiplets in the aromatic region corresponding to the protons on the fluorophenyl ring. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons. The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp and strong absorption for the C=O stretch of the carbonyl group, and characteristic bands for the C-S and C-F bonds, as well as aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (186.21 g/mol ). The fragmentation pattern would likely involve the loss of the carboxyl group and other characteristic fragments of the molecule.

The Role of this compound in Modern Industry

This compound serves as a vital intermediate in the synthesis of a variety of commercially important molecules, particularly in the pharmaceutical and agrochemical sectors.[5] Its utility stems from the ability to introduce the 4-fluorophenylthio moiety into a larger molecular framework, which can significantly influence the biological activity of the final product.

Pharmaceutical Applications

The incorporation of the 4-fluorophenylthio group can enhance the metabolic stability and binding affinity of a drug molecule to its target protein. While specific drug names containing this exact fragment are not always publicly disclosed due to proprietary reasons, the class of arylthioacetic acids has been investigated for a range of therapeutic activities. Research into arylthioacetic acid derivatives has shown potential for activities such as anti-inflammatory, antimicrobial, and anticancer effects.[6]

Agrochemical Applications

In the agrochemical industry, this compound is a precursor for the synthesis of certain herbicides and pesticides. The presence of the fluorophenyl group can enhance the efficacy and selectivity of the active ingredient. The development of novel crop protection agents often relies on the availability of such versatile building blocks to create new molecules with improved performance and environmental profiles.[5] For instance, some modern herbicides work by inhibiting specific enzymes in weeds, and the unique electronic properties of the 4-fluorophenylthio group can be crucial for effective binding to the active site of these enzymes.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or in a fume hood. In case of contact, the affected area should be flushed with plenty of water. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[4]

Future Outlook

The journey of this compound from a laboratory chemical to a key industrial intermediate is a testament to the enduring importance of fundamental organic synthesis. As the demand for more sophisticated and effective pharmaceuticals and agrochemicals continues to grow, the role of versatile building blocks like this compound is set to expand. Future research may focus on developing more efficient and sustainable synthesis methods for this compound and its derivatives. Furthermore, the exploration of its potential in new applications, such as materials science and catalysis, could open up new avenues for innovation. The story of this compound is far from over; it remains a molecule of significant potential, waiting to be unlocked by the next generation of scientists and researchers.

References

- Current time information in DE. (n.d.).

-

This compound | CAS#:332-51-4 | Chemsrc. (2025, August 21). Retrieved from [Link]

-

A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). (n.d.). PMC. Retrieved from [Link]

-

This compound [P65958]. (n.d.). ChemUniverse. Retrieved from [Link]

-

This compound. (n.d.). Oakwood Chemical. Retrieved from [Link]

-

(4-Fluorophenyl)acetic acid - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

- CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene. (n.d.). Google Patents.

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and biological potency of novel optically active α-(arylthio) alkanoic acid derived from amino acids. (2025, October 28). Figshare. Retrieved from [Link]

-

The Essential Role of this compound in Modern Chemical Synthesis. (2025, December 11). Retrieved from [Link]

-

Glyphosate-based herbicides. (n.d.). Wikipedia. Retrieved from [Link]

-

Thioacetic Acid | Request PDF. (2025, December 14). ResearchGate. Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. (2019, September 13). NIH. Retrieved from [Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (n.d.). PubMed. Retrieved from [Link]

-

A review of typical biological activities of glycyrrhetinic acid and its derivatives. (2024, February 1). ResearchGate. Retrieved from [Link]

-

Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. (n.d.). PubMed. Retrieved from [Link]

- CN105646306A - Preparation method of 4-methylthio phenylacetic acid. (n.d.). Google Patents.

-

A Review of the Biological Activity of Amidrazone Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction. (n.d.). Chromatography Online. Retrieved from [Link]

-

FTIR spectra of samples synthesized in (a) acetic acid and (b) boric... (n.d.). ResearchGate. Retrieved from [Link]

- CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid. (n.d.). Google Patents.

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). (n.d.). HMDB. Retrieved from [Link]

- AU1728970A - Process forthe production of new aryloxy-and arylthio acetic acid derivatives. (n.d.). Google Patents.

-

The synthesis and the biological activity of azolylthioacetic acids. (2025, August 6). ResearchGate. Retrieved from [Link]

-

VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

4-Aminophenylacetic acid | C8H9NO2 | CID 14533. (n.d.). PubChem. Retrieved from [Link]

- Cyhalofop-butyl and fluroxypyr stem-leaf herbicide for paddy field. (n.d.). Google Patents.

-

Glyphosate Technical Fact Sheet. (n.d.). National Pesticide Information Center. Retrieved from [Link]

-

How Roundup Kills Weeds (And How Weeds are Fighting Back). (2022, September 14). YouTube. Retrieved from [Link]

Sources

- 1. This compound [oakwoodchemical.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | CAS#:332-51-4 | Chemsrc [chemsrc.com]

- 5. nbinno.com [nbinno.com]

- 6. Item - Synthesis and biological potency of novel optically active α-(arylthio) alkanoic acid derived from amino acids - Taylor & Francis Group - Figshare [tandf.figshare.com]

An In-depth Technical Guide to (4-Fluorophenylthio)acetic Acid: Synthesis, Characterization, and Applications

Foreword: The Strategic Value of Fluorinated Thioether Building Blocks

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine and sulfur moieties into molecular scaffolds has proven to be a powerful approach for modulating physicochemical and biological properties. (4-Fluorophenylthio)acetic acid, a bifunctional building block, stands at the confluence of these two influential structural motifs. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability, binding affinity, and lipophilicity, while the thioether linkage provides a flexible and reactive handle for further synthetic transformations. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its characterization and versatile role as a key intermediate in the synthesis of complex organic molecules.

Physicochemical and Spectroscopic Profile

This compound, with the CAS number 332-51-4, is a white to off-white solid at room temperature.[1] Its core structure consists of a 4-fluorophenyl group linked through a sulfur atom to an acetic acid moiety. This unique combination of functional groups dictates its reactivity and utility in organic synthesis.

Key Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 332-51-4 | [2] |

| Molecular Formula | C₈H₇FO₂S | [2] |

| Molecular Weight | 186.20 g/mol | |

| Appearance | White to off-white solid | [1] |

| Melting Point | 76-79 °C | [1] |

| Boiling Point (Predicted) | 315.4 ± 27.0 °C | [1] |

| Density (Predicted) | 1.36 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 3.27 ± 0.10 | [1] |

Spectroscopic Characterization

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons adjacent to the sulfur and carbonyl groups, and the acidic proton of the carboxylic acid. The aromatic region will display a splitting pattern typical of a 1,4-disubstituted benzene ring, with the fluorine atom influencing the chemical shifts of the adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the fluorophenyl ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid. The carbon atoms attached to the fluorine and sulfur atoms will exhibit characteristic chemical shifts.

1.2.2. Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M+) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the C-S bond. Predicted mass-to-charge ratios for various adducts are available.[3]

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp absorption for the C=O stretch of the carbonyl group, and bands corresponding to the C-S and C-F bonds, as well as aromatic C-H and C=C stretching vibrations.

Synthesis of this compound: A Practical Approach

The most direct and widely employed method for the synthesis of this compound is the nucleophilic substitution reaction between 4-fluorothiophenol and a haloacetic acid, typically chloroacetic acid or bromoacetic acid, in the presence of a base.

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol (Best-Practice Methodology)

This protocol is a representative procedure based on established methods for S-alkylation of thiophenols with haloacetic acids.

Materials:

-

4-Fluorothiophenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Deprotonation of Thiophenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorothiophenol (1 equivalent) in ethanol. To this solution, add an aqueous solution of sodium hydroxide (1.1 equivalents) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium thiophenolate salt.

-

Nucleophilic Substitution: In a separate flask, dissolve chloroacetic acid (1.1 equivalents) in water and neutralize it with an aqueous solution of sodium hydroxide (1.1 equivalents). Add this solution of sodium chloroacetate to the solution of sodium 4-fluorothiophenolate.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Acidification: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like hexane to remove any unreacted 4-fluorothiophenol. Carefully acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid. A white precipitate of this compound should form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. For further purification, the crude product can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture. Dry the purified product under vacuum.

Mechanistic Insights

The synthesis proceeds via a classic Sₙ2 mechanism. The basic conditions deprotonate the acidic thiol proton of 4-fluorothiophenol to form the more nucleophilic thiophenolate anion. This anion then attacks the electrophilic carbon atom of chloroacetic acid, displacing the chloride leaving group and forming the new carbon-sulfur bond.

The Role of this compound in Chemical Synthesis

This compound is a versatile intermediate due to the presence of two key reactive sites: the carboxylic acid group and the thioether linkage.

Activation of the Carboxylic Acid Group

The carboxylic acid moiety can be readily converted into more reactive functional groups, such as acyl chlorides, esters, and amides, which are pivotal for constructing more complex molecules.

3.1.1. Formation of the Acyl Chloride